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Compound of Interest
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Cat. No.: B570518 Get Quote

Introduction

Furosine (ε-N-(2-furoylmethyl)-L-lysine), is a compound that is not naturally present in raw

foods but is formed during the heat processing of foods that contain proteins and reducing

sugars.[1][2][3] It serves as a crucial chemical marker for assessing the intensity of heat

treatment and the extent of the early stages of the Maillard reaction.[1][4][5] The Maillard

reaction, a non-enzymatic browning reaction, can lead to the loss of essential amino acids,

particularly lysine, thereby reducing the nutritional quality of the food.[4][5] Therefore, the

quantification of furosine is a valuable tool for quality control in the food industry, allowing for

the evaluation of thermal damage to proteins.[6][7] Furosine determination is particularly

relevant for products like milk, dairy products, pasta, honey, and baked goods.[2][8][9]

Principle of Furosine Formation

Furosine itself is not directly formed during the heating of food. Instead, the initial step of the

Maillard reaction involves the condensation of the ε-amino group of a lysine residue in a protein

with a reducing sugar (e.g., lactose in milk, glucose) to form a Schiff base. This unstable

intermediate then undergoes an irreversible rearrangement to form a more stable Amadori

product (e.g., N-ε-fructosyllysine from glucose).[4][5] Furosine is then formed from the Amadori

product during strong acid hydrolysis, a necessary step in the analytical procedure for its

quantification.[1][2][10] It is estimated that approximately 30-43.4% of the Amadori product is

converted to furosine during this hydrolysis step.[11] The concentration of furosine is therefore
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directly proportional to the amount of early Maillard reaction products and serves as an

indicator of the initial thermal damage to proteins.[6]

Applications in Food Quality Assessment

The determination of furosine content is widely applied to:

Monitor the intensity of heat treatments: Higher processing temperatures and longer

durations lead to increased furosine levels.[2] This allows for the differentiation between

pasteurized, UHT (Ultra-High Temperature), and sterilized milk products.

Assess nutritional damage: The formation of Amadori products blocks lysine residues,

making this essential amino acid unavailable for absorption and utilization by the body.[4][5]

Furosine levels correlate with the loss of available lysine.[6]

Detect the use of reconstituted milk powder: Milk powders undergo more intense heat

treatment during production, leading to higher furosine concentrations compared to fresh

milk.[2]

Evaluate the quality of pasta and other cereal products: The drying process of pasta can

induce the Maillard reaction, and furosine levels can indicate the severity of the drying

conditions.[8]

Control the quality of honey: Furosine can be used as an indicator of overheating or

improper storage of honey.[8]

Maillard Reaction Pathway for Furosine Formation
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Caption: Maillard reaction pathway leading to the formation of furosine.

Quantitative Data Summary
The following tables summarize furosine levels found in various food products subjected to

different heat treatments. These values can serve as a reference for researchers and quality

control professionals.

Table 1: Furosine Content in Milk and Dairy Products

Product Heat Treatment
Furosine Content
(mg/100g protein)

Reference

Pasteurized Milk
Standard

Pasteurization
8 - 250 [9]

UHT Milk
Ultra-High

Temperature
310 - 603 [12]

Processed Cheese Varies 3.5 - 366.6 [12]
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Table 2: Furosine Content in Cereal Products

Product
Heat
Treatment/Conditio
n

Furosine Content
(mg/100g protein)

Reference

Durum Wheat

Semolina Pasta
Varies 107 - 506 [8]

Fresh Filled Pasta

(ISP)

Inject Steam

Pasteurization
24.72 ± 5.0 [13]

Fresh Filled Pasta

(NSP)

Nascent Steam

Pasteurization
19.8 ± 2.6 [13]

Fried Bread Frying 163.4 [6]

Table 3: Furosine Content in Other Food Products

Product
Heat
Treatment/Conditio
n

Furosine Content
(g/kg protein)

Reference

Fresh Ginseng Raw 3.35 [12]

Black Ginseng

Concentrate
Processed 42.28 [12]

Fried Cauliflower Frying ~800 mg/100g protein [6]

Fried Carrot Frying ~800 mg/100g protein [6]

Fried Banana Frying 620 mg/100g protein [6]

Experimental Protocols
Protocol 1: Determination of Furosine in Food by High-Performance Liquid Chromatography

(HPLC)
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This protocol is based on the widely used method involving acid hydrolysis followed by HPLC

analysis.[2][14]

1. Sample Preparation and Acid Hydrolysis

Weigh a finely milled sample (approximately 30-70 mg of protein) into a screw-cap glass

tube with a PTFE-faced septum.[14]

Add 8 mL of 8 M hydrochloric acid (HCl).[14]

Seal the tube tightly and place it in an oven or heating block at 110°C for 23 hours.[14]

After hydrolysis, allow the sample to cool to room temperature.

Filter the hydrolysate through a 0.45 µm membrane filter to remove any particulate matter.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

For complex matrices, a cleanup step using a hydrophilic-lipophilic balanced (HLB) SPE

cartridge can improve the chromatogram.[10]

Condition the SPE cartridge according to the manufacturer's instructions.

Load the filtered hydrolysate onto the cartridge.

Wash the cartridge to remove interfering substances.

Elute the furosine fraction with an appropriate solvent.

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile

phase.

3. HPLC Analysis

HPLC System: A standard HPLC system equipped with a UV detector is required.

Column: A C18 reversed-phase column is commonly used.[14] Alternatively, a dedicated

furosine analysis column or a hydrophilic interaction liquid chromatography (HILIC) column
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can be employed.[10][14]

Mobile Phase: A typical mobile phase for ion-pair reversed-phase HPLC consists of an

aqueous solution of a suitable ion-pairing agent (e.g., sodium heptanesulfonate) and an

organic modifier (e.g., acetonitrile), with the pH adjusted.[2] For HILIC, the mobile phase is

typically a mixture of acetonitrile and an aqueous buffer.[10]

Flow Rate: A flow rate of 1.0 mL/min is common.

Detection: Set the UV detector to 280 nm.[2]

Injection Volume: Inject 20 µL of the prepared sample.

Quantification: Prepare a calibration curve using furosine dihydrochloride standards of

known concentrations. Calculate the furosine content in the sample by comparing its peak

area to the calibration curve. The results are typically expressed as mg of furosine per 100 g

of protein.[2]

Experimental Workflow for Furosine Analysis
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Caption: General experimental workflow for the determination of furosine in food.
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Protocol 2: Rapid Determination of Furosine by Capillary Zone Electrophoresis (CZE)

This method offers a faster alternative to HPLC for routine analysis.[8][9]

1. Sample Preparation and Hydrolysis

Follow the same acid hydrolysis procedure as described in Protocol 1.

2. Solid-Phase Extraction (SPE) Cleanup

Perform a solid-phase extraction cleanup as described in Protocol 1. This step is crucial for

CZE to ensure sample cleanliness and prevent capillary clogging.[9]

Dry the eluate and redissolve the residue in the running buffer.[9]

3. CZE Analysis

CZE System: A capillary electrophoresis system with a UV detector.

Capillary: A fused silica capillary (e.g., 50 µm internal diameter).[9]

Running Buffer: A suitable buffer, for example, 3-(N-morpholino)-2-hydroxypropanesulfonic

acid (MOPSO) solution at pH 7.0.[9]

Separation Voltage: Apply a high voltage across the capillary for separation.

Detection: On-column UV detection at a suitable wavelength.

Injection: Hydrodynamic or electrokinetic injection of the sample.

Quantification: Similar to HPLC, use a calibration curve prepared with furosine
dihydrochloride standards to quantify the furosine content in the sample.

Method Performance Characteristics

Limit of Detection (LOD) and Quantification (LOQ): For HILIC methods, LOD and LOQ can

be as low as 0.7 mg/kg and 2.3 mg/kg, respectively.[10]

Recovery: Recoveries typically range from 94.6% to 98.6%.[10]
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Repeatability: In-laboratory repeatability for CZE has been reported to be within ±7.1% at a

95% confidence level for furosine concentrations between 8 and 250 mg per 100 g of

protein.[9]

Conclusion

The determination of furosine is a robust and well-established method for assessing the impact

of heat treatment on food products. By quantifying this Maillard reaction product, researchers,

scientists, and quality control professionals can gain valuable insights into the nutritional quality

and processing history of a wide range of foods. The choice between HPLC and CZE will

depend on the specific application, sample matrix, and available instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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